(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds . The synthesis process involves the use of the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Molecular Structure Analysis
The molecular structure of the compound includes the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are key components of the compound’s structure and contribute to its potential as a CDK2 inhibitor .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activities toward CDK2 . It has shown significant inhibitory activity, with IC50 values in the nanomolar range .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound contribute to its pharmacokinetic properties and antitumor activity . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties .Scientific Research Applications
Synthesis and Antimicrobial Activities
A body of research has focused on synthesizing novel compounds with potential antimicrobial properties. For instance, studies have explored the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, which exhibit antimicrobial activity against various microorganisms. This work showcases the compound's role in generating new molecules with potential application in combating microbial infections (El-Agrody et al., 2001).
Anticancer and Antituberculosis Studies
Research into the compound's derivatives has also demonstrated promising results in anticancer and antituberculosis studies. For example, a series of new derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines and their antituberculosis activity against the standard strain of M. tb h37Rv. Some compounds exhibited significant activity, highlighting the compound's potential as a basis for developing new therapeutic agents targeting cancer and tuberculosis (Mallikarjuna et al., 2014).
Synthesis and Characterization for Antimicrobial Evaluation
The compound's framework has been utilized in synthesizing new derivatives with antimicrobial properties. For instance, new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines were synthesized and showed variable and modest activities against clinically isolated strains of bacteria and fungi, indicating the compound's utility in developing antimicrobial agents (Prasanna Kumara et al., 2013).
Positive Inotropic Evaluation
Further research has extended to evaluating the positive inotropic effects of derivatives, with some showing favorable activities compared to standard drugs. This suggests potential applications in treating cardiovascular diseases by influencing heart muscle contractions and improving heart function (Ma et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer treatment .
Mode of Action
This is a common mode of action for kinase inhibitors . The compound may bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting downstream signaling .
Biochemical Pathways
Similarly, VEGFR-2 is involved in the VEGF signaling pathway, which plays a key role in angiogenesis .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines . By inhibiting c-Met/VEGFR-2 kinases, the compound could potentially inhibit cell growth and induce apoptosis .
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c1-15-3-2-4-16(13-15)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)18-7-5-17(23)6-8-18/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFUEBBAUAQWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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